![molecular formula C11H9F6NO2 B2665871 N-(4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenyl)acetamide CAS No. 1992-24-1](/img/structure/B2665871.png)
N-(4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenyl)acetamide
Overview
Description
“N-(4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenyl)acetamide” is a compound with the CAS Number: 1992-24-1 . It has a molecular weight of 301.19 . The IUPAC name for this compound is N-{4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}acetamide . It is a yellow to brown solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H9F6NO2/c1-6(19)18-8-4-2-7(3-5-8)9(20,10(12,13)14)11(15,16)17/h2-5,20H,1H3,(H,18,19) . This code provides a detailed representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a yellow to brown solid . It has a storage temperature of 2-8°C .Scientific Research Applications
Biological Activities
β3-Adrenergic Receptor Agonism and Hypoglycemic Activity : Certain N-phenyl acetamide derivatives have been evaluated for their agonistic activity against human β3-adrenergic receptors, which are potential targets for treating obesity and type 2 diabetes. Some of these compounds displayed significant hypoglycemic activity in rodent diabetes models (Maruyama et al., 2012).
Antioxidant Properties : N-(substituted phenyl) acetamide derivatives have been synthesized and assessed for their antioxidant activity using various methods. Some compounds showed significant activity, which is vital for developing new antioxidant agents (Gopi & Dhanaraju, 2020).
Chemical Synthesis and Characterization
Synthesis of Fluorinated Derivatives : The synthesis of fluorinated derivatives of certain acetamide compounds has been explored, providing insights into the chemistry of such compounds and their potential applications (Kuznecovs et al., 2020).
Metallophthalocyanines with Phenoxyacetamide Units : New metallophthalocyanines with four phenoxyacetamide units have been synthesized. These compounds exhibited increased solubility compared to unsubstituted phthalocyanines, which is crucial for various applications (Ağırtaş & İzgi, 2009).
Medicinal Chemistry and Therapeutics
Anticancer Activity : N-(4-(benzothiazole-2-yl)phenyl)acetamide derivatives have been synthesized and evaluated for anticancer activity. Some derivatives showed considerable activity against various cancer cell lines (Yurttaş et al., 2015).
Anti-inflammatory Activity : Studies on N-(2-hydroxy phenyl) acetamide and its derivatives have indicated anti-arthritic and anti-inflammatory properties in animal models. These compounds showed promise in reducing inflammation-related cytokines and oxidative stress markers (Jawed et al., 2010).
Pharmacology
- Malonyl-CoA Decarboxylase Inhibitors : Derivatives of N-(4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenyl)acetamide have been identified as potent malonyl-CoA decarboxylase inhibitors, suggesting potential use in treating ischemic heart diseases (Cheng et al., 2006).
Crystallography and Molecular Structure
- Structural Analysis of Derivatives : Crystal and molecular structures of various acetamide derivatives have been studied, revealing insights into their chemical behavior and potential applications in different fields, such as material science and drug design (Chi et al., 2018).
Safety And Hazards
properties
IUPAC Name |
N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F6NO2/c1-6(19)18-8-4-2-7(3-5-8)9(20,10(12,13)14)11(15,16)17/h2-5,20H,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGYOKOCPHASLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F6NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenyl)acetamide |
Synthesis routes and methods
Procedure details
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